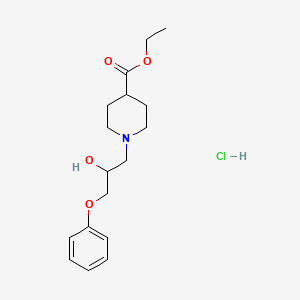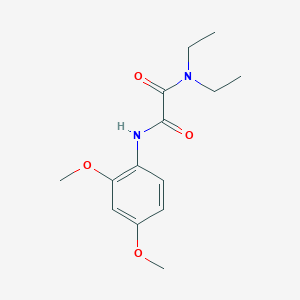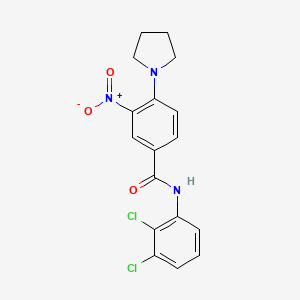![molecular formula C22H25NO3 B4079409 1-[3-(4-isopropoxyphenyl)-3-phenylpropyl]-2,5-pyrrolidinedione](/img/structure/B4079409.png)
1-[3-(4-isopropoxyphenyl)-3-phenylpropyl]-2,5-pyrrolidinedione
Descripción general
Descripción
1-[3-(4-isopropoxyphenyl)-3-phenylpropyl]-2,5-pyrrolidinedione, also known as Carphedon or Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in the 1980s, and since then, it has gained popularity as a cognitive enhancer due to its ability to improve memory, focus, and mental performance. In
Mecanismo De Acción
The exact mechanism of action of 1-[3-(4-isopropoxyphenyl)-3-phenylpropyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to work by increasing the activity of acetylcholine, a neurotransmitter that is involved in learning and memory. It also modulates the activity of glutamate, another neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
1-[3-(4-isopropoxyphenyl)-3-phenylpropyl]-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It increases the density of dopamine and serotonin receptors in the brain, which may contribute to its mood-enhancing effects. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(4-isopropoxyphenyl)-3-phenylpropyl]-2,5-pyrrolidinedione in lab experiments is its ability to improve cognitive function. This makes it a useful tool for studying the mechanisms underlying learning and memory. However, one limitation is that its effects may be dose-dependent and may vary depending on the individual.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-isopropoxyphenyl)-3-phenylpropyl]-2,5-pyrrolidinedione. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its effects on athletic performance, as it has been shown to improve physical endurance in animal studies. Additionally, further studies are needed to determine the optimal dose and duration of treatment for cognitive enhancement.
Aplicaciones Científicas De Investigación
1-[3-(4-isopropoxyphenyl)-3-phenylpropyl]-2,5-pyrrolidinedione has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, attention, and learning in animal and human studies. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and ADHD.
Propiedades
IUPAC Name |
1-[3-phenyl-3-(4-propan-2-yloxyphenyl)propyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-16(2)26-19-10-8-18(9-11-19)20(17-6-4-3-5-7-17)14-15-23-21(24)12-13-22(23)25/h3-11,16,20H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAAFZJMHSBTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCN2C(=O)CCC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4079330.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4079338.png)
![[2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile](/img/structure/B4079343.png)

![N-methyl-4-[(2-methylprop-2-en-1-yl)oxy]-N-(1-methyl-2-pyridin-2-ylethyl)benzamide](/img/structure/B4079360.png)
![7-(difluoromethyl)-N-(2-methoxy-1-methylethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4079367.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4079370.png)
![N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B4079374.png)

![2-(1-adamantyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B4079389.png)



